molecular formula C20H20ClN3O2S B11128809 [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B11128809
M. Wt: 401.9 g/mol
InChI Key: GZUSWWFMFPDYHN-UHFFFAOYSA-N
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Description

The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic molecule that features a combination of piperidine, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and thiazole intermediates, followed by their coupling under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as methanesulfonic acid, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiazole moieties, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of piperidine, pyrrole, and thiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to specific targets, or improved pharmacokinetic properties .

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C20H20ClN3O2S/c1-14-17(27-19(22-14)24-10-2-3-11-24)18(25)23-12-8-20(26,9-13-23)15-4-6-16(21)7-5-15/h2-7,10-11,26H,8-9,12-13H2,1H3

InChI Key

GZUSWWFMFPDYHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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